An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-amine hydrochloride (CAS No. 233763-40-1)
An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-amine hydrochloride (CAS No. 233763-40-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-thiopyran-4-amine hydrochloride, with the CAS number 233763-40-1, is a heterocyclic amine that has garnered significant interest in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional thiopyran scaffold makes it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications in the development of new pharmaceuticals, particularly in the areas of neurological disorders and infectious diseases.
Chemical and Physical Properties
Tetrahydro-2H-thiopyran-4-amine hydrochloride is an almost white powder.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 233763-40-1 | [1] |
| Molecular Formula | C₅H₁₁NS·HCl | [1] |
| Molecular Weight | 153.67 g/mol | [1] |
| Synonyms | 4-Aminotetrahydro-2H-thiopyran hydrochloride, Tetrahydrothiopyran-4-ylamine hydrochloride | [1] |
| Appearance | Almost white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis
The primary synthetic route to Tetrahydro-2H-thiopyran-4-amine is through the reductive amination of Tetrahydrothiopyran-4-one. This versatile method allows for the introduction of the amine functionality in a controlled manner.
Experimental Protocol: Reductive Amination of Tetrahydrothiopyran-4-one
This protocol outlines the general steps for the synthesis of the free amine, which can then be converted to the hydrochloride salt.
Materials:
-
Tetrahydrothiopyran-4-one
-
Amine source (e.g., ammonia, ammonium salt)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, dichloroethane)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Imine Formation: Dissolve Tetrahydrothiopyran-4-one and the amine source in a suitable solvent in a round-bottom flask. If using an amine salt, a base is typically added to liberate the free amine. The mixture is stirred to facilitate the formation of the imine intermediate.[2] A catalytic amount of acetic acid may be added to promote this step.[3]
-
Reduction: The reducing agent is added portion-wise to the reaction mixture. Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent that does not readily reduce the starting ketone.[3][4]
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
-
Workup: Once the reaction is complete, it is quenched by the addition of water or a suitable aqueous solution.[2]
-
Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the pure Tetrahydro-2H-thiopyran-4-amine.[2]
-
Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified free amine is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether, gaseous HCl). The resulting precipitate is then collected by filtration and dried.
Spectral Data
Detailed spectral analysis is crucial for the structural confirmation of Tetrahydro-2H-thiopyran-4-amine hydrochloride.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show distinct signals for the four unique carbon atoms in the thiopyran ring. The chemical shift of the carbon atom attached to the amino group would be significantly affected by the protonation state.
Infrared (IR) Spectroscopy
The IR spectrum of an amine hydrochloride salt would typically exhibit characteristic N-H stretching vibrations. Primary amines generally show two N-H stretching bands in the region of 3200-3500 cm⁻¹.[5] The spectrum would also display C-H stretching and bending vibrations for the aliphatic ring.
Mass Spectrometry
In mass spectrometry, aliphatic amines often undergo alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. The molecular ion peak for a compound containing a single nitrogen atom will be an odd number.[6]
Applications in Drug Discovery
The thiopyran motif is a privileged scaffold in medicinal chemistry due to its unique stereoelectronic properties. Tetrahydro-2H-thiopyran-4-amine hydrochloride serves as a versatile building block for introducing this scaffold into potential drug candidates.
Neuroscience
This compound is particularly valuable in the development of therapies for neurological disorders. The thiopyran ring can act as a bioisosteric replacement for other cyclic systems, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Derivatives of this amine have been explored as modulators of G protein-coupled receptors (GPCRs), which are critical targets in neuroscience drug discovery.[1][7][8]
Antibacterial Agents
The tetrahydrothiopyran scaffold is also found in a number of compounds with antibacterial activity.[9] Tetrahydro-2H-thiopyran-4-amine hydrochloride can be used as a starting material for the synthesis of novel antibacterial agents with unique mechanisms of action, which is crucial in the fight against antimicrobial resistance.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Tetrahydro-2H-thiopyran-4-amine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage. General safety measures include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or contact with skin and eyes.
Conclusion
Tetrahydro-2H-thiopyran-4-amine hydrochloride is a key building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its utility in the development of novel treatments for neurological disorders and infectious diseases highlights its importance in modern drug discovery. This technical guide provides a foundation of its synthesis, properties, and applications to aid researchers in leveraging this versatile compound in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

